molecular formula C20H11Cl2NO3S B5097424 (5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione

(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B5097424
M. Wt: 416.3 g/mol
InChI Key: KBOCYOQINQKXNY-WOJGMQOQSA-N
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Description

(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolidine-2,4-dione core, which is a five-membered ring containing both sulfur and nitrogen atoms, and a furan ring substituted with a 2,4-dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-phenyl-2,4-thiazolidinedione in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinediones with various functional groups.

Scientific Research Applications

(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-diabetic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, such as the combination of a thiazolidinedione core with a substituted furan ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2NO3S/c21-12-6-8-15(16(22)10-12)17-9-7-14(26-17)11-18-19(24)23(20(25)27-18)13-4-2-1-3-5-13/h1-11H/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOCYOQINQKXNY-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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